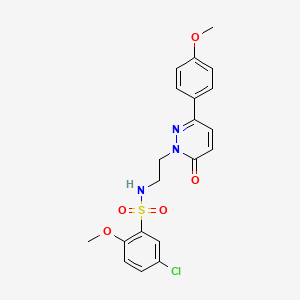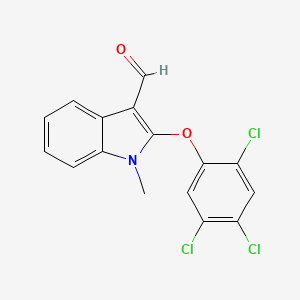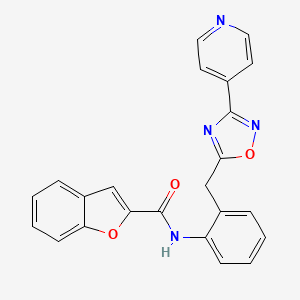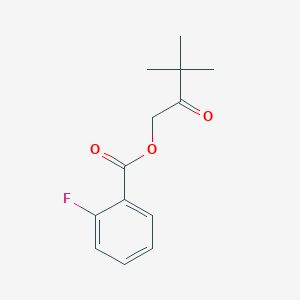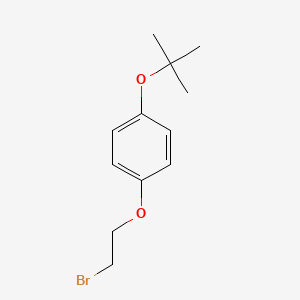
1-(2-Bromoethoxy)-4-(tert-butoxy)benzene
Overview
Description
1-(2-Bromoethoxy)-4-(tert-butoxy)benzene, also known as BTEB, is an organic compound that belongs to the family of benzene derivatives. It is a colorless liquid that is widely used in scientific research for various purposes.
Scientific Research Applications
Oxidation and Deprotection of Ethers : 1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-one, a related compound, has been shown to oxidize benzyl and allyl ethers effectively. This process is compatible with various protective groups, making it a versatile reagent in organic synthesis (Ochiai et al., 1996).
Reactions with Phenols : The tert-butoxy radicals, which are structurally similar to 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene, have been studied for their reactions with phenols. These reactions yield phenoxy radicals, providing insights into radical chemistry and potential synthetic applications (Das et al., 1981).
Halogen-Metal Exchange : The use of tert-butyllithium in the synthesis of substituted benzene derivatives, like 1,2-dibromobenzene, demonstrates the importance of tert-butoxy groups in facilitating halogen-metal exchange reactions (Bettinger & Filthaus, 2007).
Asymmetric Hydrogenation : The use of tert-butyl groups in ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes highlights the utility of such groups in creating effective catalysts for chemical reactions (Imamoto et al., 2012).
Radical Intermediates in Thermolysis : Research on tert-butylperoxy)iodanes has revealed insights into the formation of iodanyl and tert-butylperoxyl radicals, demonstrating the role of tert-butoxy groups in radical chemistry (Dolenc & Plesničar, 1997).
Molecular Electronics : Aryl bromides with tert-butyl groups have been used as building blocks for molecular wires in the field of molecular electronics, indicating the application of such compounds in advanced technological fields (Stuhr-Hansen et al., 2005).
properties
IUPAC Name |
1-(2-bromoethoxy)-4-[(2-methylpropan-2-yl)oxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c1-12(2,3)15-11-6-4-10(5-7-11)14-9-8-13/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRFWCIJYZEDHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)OCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethoxy)-4-(tert-butoxy)benzene | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

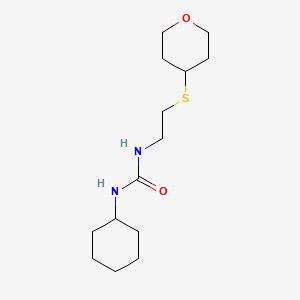

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2928099.png)
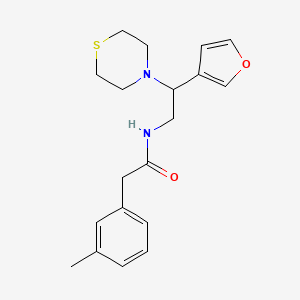
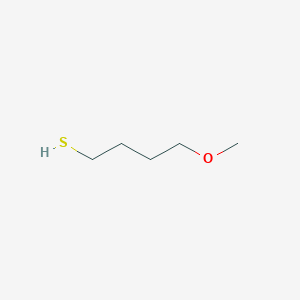

![Methyl N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2928105.png)
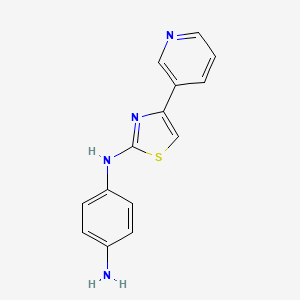
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2928111.png)
